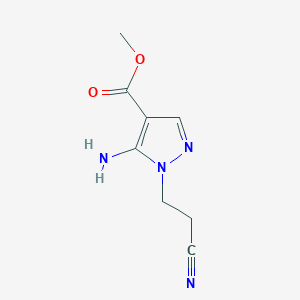

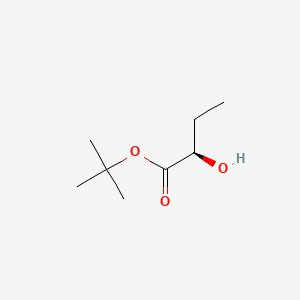

tert-Butyl (R)-2-hydroxybutyrate

Vue d'ensemble

Description

“tert-Butyl ®-2-hydroxybutyrate” is a chemical compound . It is a derivative of tert-butyl alcohol, which is the simplest tertiary alcohol with a formula of (CH3)3COH . Tert-butyl alcohol is a colorless solid, which melts near room temperature and has a camphor-like odor .

Synthesis Analysis

Tertiary butyl esters find large applications in synthetic organic chemistry. A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . Another synthesis method involves using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .Molecular Structure Analysis

The molecular structure of “tert-Butyl ®-2-hydroxybutyrate” is derived from its parent compound, tert-butyl alcohol. The tert-butyl group is a four-carbon alkyl radical or substituent group with a general chemical formula of -C4H9 .Applications De Recherche Scientifique

Ketone Body Concentration Measurement

tert-Butyl (R)-2-hydroxybutyrate has been utilized in the analytical measurement of blood R-3-hydroxybutyrate and acetoacetate concentrations. It is specifically used in the gas chromatography-mass spectrometry method, providing accurate quantitation of ketone bodies by monitoring specific fragments of tert-butyldimethylsilyl derivatives of labeled and unlabeled 3-hydroxybutyrate species. This method demonstrated high correlations with enzymatic assays and overcame limitations associated with overestimation of R-3-hydroxybutyrate due to co-elution with other compounds, offering an improved approach for ketone body measurement in blood samples (Des Rosiers et al., 1988).

Asymmetric Synthesis

tert-Butyl (R)-2-hydroxybutyrate has been a crucial compound in the field of asymmetric synthesis. Specifically, (S)-tert-butyl 3-hydroxybutyrate was synthesized from tert-butyl acetoacetate using Saccharomyces cerevisiae B5 as a catalyst. The synthesis process was optimized by considering factors such as reduction time, temperature, pH, and the use of inhibitors to prevent unwanted reactions, leading to a high enantiomeric excess and conversion of the product (Ou et al., 2013).

Biodegradation Studies

tert-Butyl (R)-2-hydroxybutyrate-related compounds have also been used in biodegradation studies. Cyclic oligomers of poly(3-hydroxybutyrate), which were synthesized and purified, served as a model system to understand the enzymatic degradation process. The study provided insights into the enzymatic attack on cyclic oligomers and the influence of structural factors like steric hindrance on biodegradation. This research has implications for understanding the degradation behavior of polymers and designing biodegradable materials (Brandl et al., 1995).

Safety and Hazards

The safety data sheet for a related compound, tert-Butyl ®-(+)-4-formyl-2,2-dimethyl-3-oxazolidinecarboxylate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .

Mécanisme D'action

Target of Action

It’s structurally similar to sodium butyrate, which is known to stimulate the expression of fibroblast growth factor 21 (fgf21) in the liver . FGF21 plays a crucial role in stimulating fatty acid oxidation and ketone body production .

Mode of Action

Sodium butyrate, a related compound, is known to induce fgf21 expression by inhibiting histone deacetylase 3 (hdac3), which suppresses peroxisome proliferator-activated receptor-α function . This leads to enhanced fatty acid oxidation and ketone body production .

Biochemical Pathways

®-tert-Butyl 2-hydroxybutanoate may potentially affect the same biochemical pathways as sodium butyrate, given their structural similarity. Sodium butyrate is involved in the regulation of lipid metabolism, promoting lipid oxidation, triglyceride clearance, and ketogenesis in the liver .

Result of Action

Sodium butyrate, a structurally similar compound, is known to enhance fatty acid oxidation and stimulate ketone body production in the liver .

Propriétés

IUPAC Name |

tert-butyl (2R)-2-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-5-6(9)7(10)11-8(2,3)4/h6,9H,5H2,1-4H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPRLOYNUXQZAPJ-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (R)-2-hydroxybutyrate | |

CAS RN |

206996-51-2, 110171-06-7 | |

| Record name | tert-Butyl (R)-2-hydroxybutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butyl (3R)-3-hydroxybutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-((4-acetylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2901295.png)

![3-[(E)-1-(2,4-dimethoxyanilino)ethylidene]dihydro-2(3H)-furanone](/img/structure/B2901298.png)

![N-tert-butyl-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2901301.png)

![Tert-butyl 4-[1-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-2-methylpropan-2-yl]piperidine-1-carboxylate](/img/structure/B2901305.png)

![1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-4-carboxylic acid](/img/structure/B2901310.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide hydrochloride](/img/structure/B2901312.png)

![2-(1-methyl-1H-indol-3-yl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2901313.png)